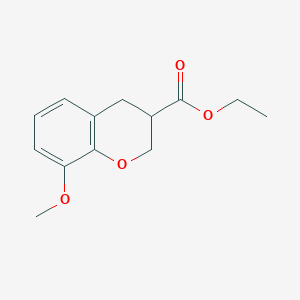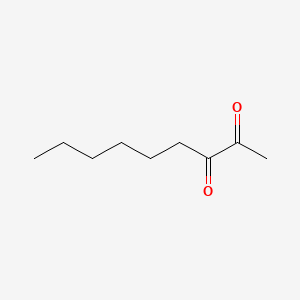
2,6-Dibromo-4-methylsulfonylaniline
Vue d'ensemble
Description
2,6-Dibromo-4-methylsulfonylaniline (DBMS) is an organosulfur compound with a wide range of applications in research, industry, and medicine. It is a colorless to pale yellow liquid with a pungent odor and a melting point of -47°C. DBMS is a versatile compound that has been used in the synthesis of various organic compounds, and it is also used as a reagent in the formation of organobromine compounds. In addition, DBMS has been used as a catalyst in the synthesis of heterocyclic compounds and in the preparation of pharmaceuticals and agrochemicals. Furthermore, DBMS has been used as an intermediate in the manufacture of dyes, pigments, and other chemicals.
Applications De Recherche Scientifique
Advanced Material Synthesis
Novel Nanofiltration Membranes
Research has focused on the synthesis of novel sulfonated aromatic diamine monomers, including derivatives similar to 2,6-Dibromo-4-methylsulfonylaniline, to prepare thin-film composite (TFC) nanofiltration (NF) membranes. These membranes exhibit improved water flux and selectivity in dye treatment applications due to enhanced surface hydrophilicity introduced by the sulfonated monomers. This advancement demonstrates the potential of this compound derivatives in enhancing membrane-based water purification technologies (Liu et al., 2012).
Biochemical Applications
Amino Acid Analysis in Proteins
A method leveraging derivatives of this compound for the precise determination of amino acid composition in proteins has been developed. This involves an innovative hydrolysis procedure, highlighting the role of such compounds in advancing protein chemistry research (Simpson et al., 1976).
Chemical Synthesis
Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry
The incorporation of sulfur-containing amino acids and derivatives, akin to this compound, into proteins via genetic engineering, opens new avenues for creating covalent bonds in protein engineering and biotherapeutics. This approach underscores the expansive utility of such compounds in medicinal chemistry and biotechnology (Liu et al., 2021).
Environmental Applications
Pesticidal Activity
Derivatives of this compound have been explored for their potential as novel compounds with pesticidal activity. This research demonstrates the compound's role in the development of new herbicides and fungicides, highlighting its importance in agricultural sciences (Borys et al., 2012).
Propriétés
IUPAC Name |
2,6-dibromo-4-methylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO2S/c1-13(11,12)4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSTWVXFFAFKFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599778 | |
| Record name | 2,6-Dibromo-4-(methanesulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26595-53-9 | |
| Record name | 2,6-Dibromo-4-(methanesulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-amino-4-benzyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1611983.png)



![2-Bromo-6-[(oxolan-3-yl)oxy]pyridine](/img/structure/B1611991.png)








